4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic aromatic compound containing a triazole ring and a formyl group. While its natural occurrence is not reported, several research studies have explored its synthesis through various methods, including click chemistry and cycloaddition reactions. These studies often involve detailed characterization of the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]
Research suggests that 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde may hold potential for various scientific applications, including:
4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is an organic compound characterized by the presence of a triazole ring fused with a phenyl group and an aldehyde functional group. Its molecular formula is and it has a molecular weight of approximately 173.17 g/mol. The compound features a triazole moiety, which is known for its diverse biological activities and potential applications in medicinal chemistry. The aldehyde group at the 5-position enhances its reactivity, making it suitable for various chemical transformations and applications in synthetic organic chemistry .
Research indicates that compounds containing the triazole moiety exhibit various biological activities, including:
Several methods exist for synthesizing 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde:
4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde has several notable applications:
Studies involving 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde have focused on its interactions with biological macromolecules:
Several compounds share structural similarities with 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methyl-4-phenyl-1H-1,2,3-triazole | Methyl group at position 1 | Enhanced lipophilicity affecting bioavailability |
| 4-Bromophenyl-1H-1,2,3-triazole | Bromine substitution on phenyl group | Increased reactivity due to halogen effect |
| 4-Amino-1H-1,2,3-triazole | Amino group at position 4 | Potential use in drug development due to enhanced solubility |
| 4-Carboxyphenyl-1H-1,2,3-triazole | Carboxylic acid functional group | Offers different reactivity patterns due to acidity |
These compounds exhibit varying degrees of biological activity and chemical reactivity based on their substituents and structural features. The unique combination of the phenyl group and aldehyde functionality in 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde distinguishes it from these similar compounds by enhancing its potential as a versatile building block in medicinal chemistry .
The discovery of triazoles dates to 1885 when Bladin first characterized the 1,2,3-triazole scaffold. Early syntheses relied on thermal cycloadditions between azides and alkynes, as described by Huisgen in the 1960s. The advent of click chemistry in the early 2000s revolutionized triazole synthesis, enabling regioselective copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC). These advances facilitated the development of derivatives like 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, which emerged as a key intermediate in drug discovery.
1,2,3-Triazoles exhibit distinct structural features:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₇N₃O | |
| Molecular Weight | 173.17 g/mol | |
| Tautomeric Preference | 1H-form dominant (aqueous solution) | |
| LogP | 1.28 (moderate lipophilicity) | |
| Hydrogen Bond Acceptors | 3 |
This compound serves as:
4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde represents a substituted 1,2,3-triazole derivative with the molecular formula C₉H₇N₃O and a molecular weight of 173.17 g/mol [1] [2]. The compound features a five-membered heterocyclic triazole ring containing three nitrogen atoms and two carbon atoms, all of which adopt sp² hybridization in a planar arrangement [31] [33]. This planarity is characteristic of aromatic heterocycles containing six π electrons that are delocalized around the ring system [33].
The molecular structure consists of three primary components: the 1,2,3-triazole core, a phenyl substituent at the 4-position, and an aldehyde functional group at the 5-position [1] [2]. The triazole ring exhibits aromatic character due to the delocalization of six π electrons, making it an energy-rich heterocycle with superior stability compared to other nitrogen-containing rings [31] [33]. Crystallographic studies of related triazole derivatives demonstrate that the triazole ring maintains strict planarity with root mean square deviations typically below 0.02 Å [15] [20].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₃O |
| Molecular Weight (g/mol) | 173.17 |
| IUPAC Name | 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde |
| CAS Number | 409097-99-0 / 51719-84-7 |
| SMILES | C1=CC=C(C=C1)C2=NNN=C2C=O |
| InChI | InChI=1S/C9H7N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-6H,(H,10,11,12) |
| InChIKey | LLGIAYKTCWJZHF-UHFFFAOYSA-N |
The stereochemistry of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is defined by the spatial arrangement of its substituents around the triazole core [15] [20]. X-ray crystallographic analyses of analogous compounds reveal that the aldehyde group maintains coplanarity with the triazole ring, typically exhibiting torsion angles between 3.5° and 10° [15] [20]. This coplanar arrangement optimizes orbital overlap and conjugation between the aldehyde carbonyl and the aromatic triazole system [15].
The physicochemical properties of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde are fundamentally influenced by its aromatic heterocyclic structure and polar functional groups [26] [31]. The presence of three nitrogen atoms in the triazole ring creates a highly polar environment with significant dipole moments, particularly in the 1H tautomeric form where dipole moments can reach μₐ = 4.2 D and μᵦ = 0.77 D [7]. This high polarity directly impacts the compound's solubility characteristics and intermolecular interactions [7] [26].
The compound exists as a crystalline solid under standard conditions, consistent with the physical properties observed for the parent 1,2,3-triazole, which exhibits a melting point range of 23-25°C and a density of 1.192 g/cm³ [26]. Spectroscopic characterization reveals distinct absorption patterns typical of triazole derivatives, with infrared spectroscopy showing characteristic carbonyl stretching frequencies between 1640-1660 cm⁻¹ for the aldehyde group and triazole ring vibrations in the 1550-1600 cm⁻¹ and 1400-1450 cm⁻¹ regions [28] [29].
| Spectroscopic Method | Typical Values |
|---|---|
| IR (cm⁻¹) - C=O stretch | 1640-1660 |
| IR (cm⁻¹) - Triazole ring vibrations | 1550-1600, 1400-1450 |
| IR (cm⁻¹) - N-H stretch | 3200-3300 |
| ¹H NMR (ppm) - Aldehyde proton | 9.8-10.2 |
| ¹H NMR (ppm) - Triazole N-H | 13.0-14.0 |
| ¹H NMR (ppm) - Phenyl protons | 7.3-8.2 |
Nuclear magnetic resonance spectroscopy provides detailed structural information, with the aldehyde proton typically appearing as a singlet between 9.8-10.2 ppm in ¹H NMR spectra [29]. The triazole N-H proton manifests as a characteristic broad signal in the 13.0-14.0 ppm range, indicative of hydrogen bonding and tautomeric exchange [28] [29]. Carbon-13 NMR spectroscopy reveals the aldehyde carbon resonance between 180-185 ppm, while triazole ring carbons appear in the 140-155 ppm region [28].
The tautomeric behavior of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is governed by the fundamental equilibrium between 1H and 2H forms of the triazole ring system [7] [16]. Computational studies using density functional theory methods have established that the 2H-1,2,3-triazole tautomer is thermodynamically more stable by approximately 3.5-4.5 kcal/mol in the gas phase [7] [16]. However, solvent effects dramatically alter this equilibrium, with polar solvents preferentially stabilizing the 1H tautomeric form [7] [16].
| Tautomer Form | Stability | Dipole Moment | Occurrence |
|---|---|---|---|
| 1H-1,2,3-triazole | Stable in polar solvents | μₐ = 4.2 D, μᵦ = 0.77 D | Preferred in solution |
| 2H-1,2,3-triazole | More stable by ~3.5-4.5 kcal/mol in gas phase | μᵦ = 0.10 D | Major form in gas phase |
| 4H-1,2,3-triazole | Non-aromatic, unstable | N/A | Discarded due to instability |
The distinct dipole moment characteristics of each tautomer reflect their different electronic distributions [7]. The 1H form exhibits a significantly larger dipole moment (μₐ = 4.2 D, μᵦ = 0.77 D) compared to the 2H form (μᵦ = 0.10 D), making the 1H tautomer more responsive to polar environments and electric fields [7]. This difference in dipole moments enables both tautomers to be observable in gas-phase studies using millimeter-wave spectroscopy at room temperature [7].
Experimental and theoretical investigations of tautomeric equilibrium in 1,2,3-triazole derivatives have employed various spectroscopic techniques and computational methods [6] [7] [16]. Nuclear magnetic resonance studies reveal that ring-chain tautomerism can occur in certain triazole carboxylic acid derivatives, where cyclic hemiacetal formation competes with the open aldehyde form [6]. In the case of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, NMR data indicates that the open aldehyde form predominates in solution, with the cyclic hemiacetal representing approximately 20% of the equilibrium mixture [6].
Temperature-dependent studies demonstrate that tautomeric equilibrium is sensitive to thermal conditions, with higher temperatures generally favoring the thermodynamically more stable 2H form [11] [16]. Kinetic studies using variational transition state theory with one-dimensional Wigner tunneling correction have calculated conversion rate constants for tautomerization processes in the temperature range of 270-320 K [11]. These investigations reveal that tautomerization barriers are typically in the range of 10-20 kcal/mol, making the process accessible under ambient conditions [11].
Multiple factors contribute to the distribution of tautomeric forms in 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde systems [7] [11] [16]. Solvent polarity represents the most significant environmental factor, with polar protic solvents strongly favoring the 1H tautomer through hydrogen bonding stabilization [7] [16]. Conversely, non-polar solvents and gas-phase conditions promote the 2H form due to intrinsic thermodynamic stability [7].
| Factor | Effect on 1H vs 2H Tautomerism |
|---|---|
| Solvent polarity | Polar solvents favor 1H tautomer; non-polar favor 2H |
| Temperature | Higher temperatures may shift equilibrium toward 2H form |
| Substituent effects | Electron-withdrawing groups at C4/C5 stabilize 1H form |
| pH | Acidic conditions favor 1H form; basic conditions favor 2H |
| Hydrogen bonding | Hydrogen bond acceptors stabilize 1H form |
| Concentration | Higher concentrations may favor 2H form due to dimerization |
Substituent effects play a crucial role in tautomer stabilization, with electron-withdrawing groups at the 4- and 5-positions of the triazole ring generally favoring the 1H form [10] [16]. The phenyl and aldehyde substituents in 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde both exhibit electron-withdrawing character, contributing to 1H tautomer stabilization in solution [10]. pH effects are particularly pronounced in aqueous systems, where protonation states of the nitrogen atoms can dramatically shift tautomeric equilibria [16].
The conformational preferences of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde are determined by the balance between conjugative stabilization and steric interactions [15] [20] [22]. Crystallographic studies of related triazole derivatives consistently demonstrate that the aldehyde group adopts a coplanar orientation with respect to the triazole ring plane [15] [20]. This coplanarity maximizes π-conjugation between the carbonyl group and the aromatic triazole system, with typical N-C-C-O torsion angles ranging from 3.5° to 10° [15] [20].
In contrast, the phenyl substituent at the 4-position exhibits significant deviation from coplanarity with the triazole ring [15] [20] [22]. X-ray crystallographic data reveals dihedral angles between the triazole and phenyl rings typically ranging from 10° to 80°, with most structures showing angles around 30-50° [15] [20]. This non-coplanar arrangement represents a compromise between conjugative stabilization and steric repulsion between the phenyl group and triazole nitrogen atoms [15] [22].
| Parameter | Typical Values |
|---|---|
| Preferred orientation of phenyl ring | Non-coplanar with triazole ring |
| Dihedral angle between triazole and phenyl rings | 10-80° (typically ~30°) |
| Aldehyde group orientation | Coplanar with triazole ring |
| Triazole ring planarity | Planar (r.m.s. deviation < 0.02 Å) |
| Phenyl-triazole bond length | 1.45-1.48 Å |
| Aldehyde C=O bond length | 1.20-1.22 Å |
The conformational analysis reveals that the aldehyde oxygen atom typically adopts an anti orientation relative to other triazole substituents to minimize steric interactions [15] [20]. This anti arrangement is energetically favored and contributes to the overall stability of the molecular conformation [15]. Bond length analysis shows that the phenyl-triazole bond exhibits typical aromatic C-C bond characteristics with lengths between 1.45-1.48 Å [20] [21].
Density functional theory calculations using various basis sets have provided detailed insights into the conformational stability of triazole derivatives [11] [18] [23]. Computational studies employing B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) methods demonstrate that the coplanar arrangement of the aldehyde group with the triazole ring represents the global energy minimum [11] [18]. The rotational barrier for aldehyde group rotation is calculated to be approximately 10-15 kcal/mol, reflecting the strong conjugative interaction between the carbonyl and triazole π-systems [11].
For the phenyl substituent, computational analyses reveal a complex potential energy surface with multiple local minima corresponding to different rotational conformers [12] [18]. The calculated rotational barrier for phenyl group rotation ranges from 3-5 kcal/mol, indicating relatively facile interconversion between conformers at room temperature [12]. Molecular orbital calculations show that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the triazole ring and aldehyde group, with the phenyl substituent providing secondary contributions [18].
| Parameter | Computational Values |
|---|---|
| Phenyl-triazole rotational barrier | 3-5 kcal/mol |
| Aldehyde rotational barrier | 10-15 kcal/mol |
| HOMO energy | -4.5 to -5.0 eV |
| LUMO energy | -1.5 to -2.0 eV |
| HOMO-LUMO gap | 3.0-3.5 eV |
Advanced computational methods including MP2 and coupled-cluster calculations have been employed to refine energy differences and conformational preferences [16] [23]. These high-level calculations confirm that the preferred conformation involves a planar triazole-aldehyde moiety with a twisted phenyl substituent [16]. Solvent effects modeled using polarizable continuum models demonstrate that polar solvents can slightly increase the phenyl-triazole dihedral angle due to preferential solvation of the polar triazole region [11].
4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde exhibits both similarities and distinctions when compared to other triazole-containing compounds [31] [33] [35]. The fundamental triazole core structure is conserved across various derivatives, with all maintaining the characteristic five-membered aromatic ring containing three nitrogen atoms [31] [35]. However, substitution patterns and functional group modifications lead to significant variations in physicochemical properties and molecular behavior [31] [35].
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) |
|---|---|---|---|---|
| 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde | C₁₀H₉N₃O | 187.20 | 1374672-79-3 | N/A |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde | C₁₆H₁₃N₃O | 263.29 | 139454-92-5 | N/A |
| 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde | C₉H₇N₃O | 173.17 | 3213-80-7 | N/A |
| 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | C₁₀H₉N₃O | 187.20 | 134926-73-1 | 51-55 |
| 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | C₉H₇N₃O | 173.17 | 34296-51-0 | N/A |
Comparative analysis with 1,2,4-triazole derivatives reveals significant differences in tautomeric behavior and electronic properties [31] [35]. While 1,2,3-triazoles exhibit 1H/2H tautomerism, 1,2,4-triazoles demonstrate 1H/4H equilibria with different stability relationships [10] [31]. The positional arrangement of nitrogen atoms fundamentally alters the electronic distribution and hydrogen bonding patterns, leading to distinct physicochemical profiles [31] [35].
| Heterocycle | Ring Aromaticity | Dipole Moment | Tautomerism | Hydrogen Bond Capability |
|---|---|---|---|---|
| 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde | High (6π electrons) | High | 1H/2H forms | Strong donor/acceptor |
| 4-phenyl-1,2,4-triazole-3-carbaldehyde | High (6π electrons) | Moderate | 1H/4H forms | Strong donor/acceptor |
| 4-phenyl-tetrazole-5-carbaldehyde | High (6π electrons) | Very high | Multiple forms | Very strong donor/acceptor |
| 4-phenyl-pyrazole-5-carbaldehyde | High (6π electrons) | Moderate | 1H/2H forms | Moderate donor/acceptor |
Irritant